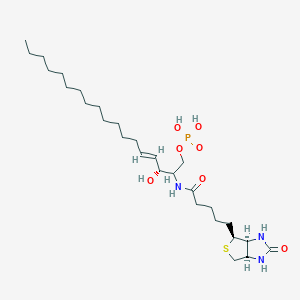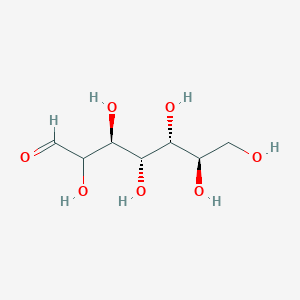
D-Mannoheptose
Overview
Description
Synthesis Analysis
The synthesis of D-Mannoheptose can be achieved through chemical processes or biotransformation. An efficient three-step synthesis starting from 2,3,4,5,6-penta-O-benzyl-D-mannose involves a Wittig reaction, followed by oxidation with potassium permanganate in aqueous acetone, and concludes with debenzylation and hydrolysis, yielding D-mannoheptulose with an overall yield of 39% (Cheng et al., 2009).
Molecular Structure Analysis
D-Mannoheptose's molecular structure, like other sugars, consists of a carbon backbone with hydroxyl groups attached, making it a part of various biochemical pathways and structures. While specific structural analyses of D-Mannoheptose were not detailed in the provided literature, its role in forming complex polysaccharides and glycoproteins indicates its versatile structural capabilities.
Chemical Reactions and Properties
D-Mannoheptose undergoes typical carbohydrate reactions, including oxidation, reduction, and formation of glycosidic bonds, allowing it to be a building block for more complex molecules. It has been utilized in the synthesis of hydroxyethylene dipeptide isosteres, indicating its versatility in chemical reactions (Ghosh et al., 1991).
Physical Properties Analysis
The physical properties of D-Mannoheptose, such as solubility, melting point, and crystallinity, are important for its application in various industries. These properties are influenced by its molecular structure and the presence of hydroxyl groups, which impact its interaction with water and other solvents. However, specific physical properties were not detailed in the reviewed literature.
Chemical Properties Analysis
D-Mannoheptose exhibits chemical properties typical of sugars, including reactivity towards chemical agents like oxidizing agents and its role as a substrate for enzyme-catalyzed reactions. It is involved in the biosynthesis of lipopolysaccharides in bacteria, as indicated by the isolation of nucleotide-linked D-glycero-D-mannoheptose from bacterial sources, suggesting its biochemical importance (Kontrohr & Kocsis, 1981).
Scientific Research Applications
Application in Microbiology and Biotechnology
D-Mannoheptose is used in the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria . It’s a precursor for ADP-activated β-D-Mannoheptoses, which are potent pathogen-associated molecular patterns (PAMPs) that can trigger robust innate immune responses .
Method of Application
The production of ADP-D-Mannoheptose has been studied in several different pathogenic Gram-negative bacteria, including Vibrio cholerae and Vibrio parahaemolyticus . The biosynthetic enzymes of ADP-D-Mannoheptose and the epimerase that converts it to ADP-L-D-Mannoheptose were characterized .
Results or Outcomes
The study suggests that Vibrio cholerae and Vibrio parahaemolyticus are capable of synthesizing ADP-β-D-Mannoheptoses . This lays a foundation for further physiological function explorations on Mannoheptose metabolism in Vibrio strains .
Application in Immunology
D-Mannoheptose 1,7-biphosphate (β-HBP) is a novel microbial-associated molecular pattern that triggers inflammation . It has the potential to act as an immune modulator in many therapeutic contexts .
Method of Application
Chemical synthesis of analogs of β-HBP was carried out and their ability to induce canonical TIFA-dependent inflammation in human embryonic kidney cells (HEK 293T) and colonic epithelial cells (HCT 116) was tested .
Results or Outcomes
Only D-Glycero-β-D-Mannoheptose 1-phosphate (β-HMP) induced TIFA-dependent NF-κB activation and cytokine production in a manner similar to β-HBP . This expands the spectrum of metabolites from the Gram-negative ADP–heptose biosynthesis pathway that can function as innate immune agonists .
Application in Pharmaceutical Industry
D-Mannoheptose is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Method of Application
The production of D-Mannoheptose using chemical synthesis and plant extraction has been studied .
Results or Outcomes
The current methods of D-Mannoheptose production using chemical synthesis and plant extraction cannot meet the requirements of the industry . This has led to recent research on the biological production of D-Mannoheptose .
Application in Organic Chemistry
D-Mannoheptose is used in the synthesis of L-glycero-D-manno heptoses , which are major constituents of the lipopolysaccharide (LPS) of Gram-negative bacteria . These heptoses play a major role in the interaction with human immune systems .
Method of Application
A synthetic strategy for the differentiation of both the L-glycero and D-glycero-D-manno heptose scaffolds was developed . This approach is based on an orthoester methodology for the differentiation of all three positions of the sugar core using a O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting group for the exocyclic positions .
Results or Outcomes
The regioselective opening toward 7-OH acceptors (6 O-FTIPDS ethers) differentiates the exocyclic diol . This has been demonstrated with a broader set of substrates and for both manno-heptoses for the first time .
Application in Medicinal Chemistry
D-Mannoheptose is used in the development of new antibiotics and vaccines . The core regions of bacterial lipopolysaccharides (LPS), containing multiple units of L-glycero-D-manno heptoses, are highly conserved structurally, making them an epitope of high interest for potential development .
Method of Application
Research in this field has been restricted by the limited availability of the parent L,D-heptose as well as its biochemical epimeric precursor D-glycero-D-manno heptose (D,D-heptose) . A rapid and efficient practical synthesis of L,D-manno-heptose peracetate was demonstrated .
Results or Outcomes
The problem of availability of the parent L,D-heptose and its biochemical epimeric precursor D-glycero-D-manno heptose (D,D-heptose) has been solved through a rapid and efficient practical synthesis .
Application in Biotechnology
D-Mannoheptose is used in the production of D-mannose . Four types of microbial enzymes, including D-lyxose isomerase (LIase), D-mannose isomerase (MIase), cellobiose 2-epimerase (CEase), and D-mannose 2-epimerase (MEase), are reported to have potential applications for the production of D-mannose .
Method of Application
The production of D-mannose using these microbial enzymes has been studied .
Results or Outcomes
The current methods of D-Mannoheptose production using these microbial enzymes meet the requirements of the industry .
Application in Microbiology and Biotechnology
D-Mannoheptose is used in the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria . It’s a precursor for ADP-activated β-D-Mannoheptoses, which are potent pathogen-associated molecular patterns (PAMPs) that can trigger robust innate immune responses .
Method of Application
The production of ADP-D-Mannoheptose has been studied in several different pathogenic Gram-negative bacteria, including Vibrio cholerae and Vibrio parahaemolyticus . The biosynthetic enzymes of ADP-D-Mannoheptose and the epimerase that converts it to ADP-L-D-Mannoheptose were characterized .
Results or Outcomes
The study suggests that Vibrio cholerae and Vibrio parahaemolyticus are capable of synthesizing ADP-β-D-Mannoheptoses . This lays a foundation for further physiological function explorations on Mannoheptose metabolism in Vibrio strains .
Application in Organic Chemistry
D-Mannoheptose is used in the synthesis of L-glycero-D-manno heptoses , which are major constituents of the lipopolysaccharide (LPS) of Gram-negative bacteria . These heptoses play a major role in the interaction with human immune systems .
Method of Application
A synthetic strategy for the differentiation of both the L-glycero and D-glycero-D-manno heptose scaffolds was developed . This approach is based on an orthoester methodology for the differentiation of all three positions of the sugar core using a O6, O7-tetraisopropyl disiloxyl (TIPDS) protecting group for the exocyclic positions .
Results or Outcomes
The regioselective opening toward 7-OH acceptors (6 O-FTIPDS ethers) differentiates the exocyclic diol . This has been demonstrated with a broader set of substrates and for both manno-heptoses for the first time .
Application in Medicinal Chemistry
D-Mannoheptose is used in the development of new antibiotics and vaccines . The core regions of bacterial lipopolysaccharides (LPS), containing multiple units of L-glycero-D-manno heptoses, are highly conserved structurally, making them an epitope of high interest for potential development .
Method of Application
Research in this field has been restricted by the limited availability of the parent L,D-heptose as well as its biochemical epimeric precursor D-glycero-D-manno heptose (D,D-heptose) . A rapid and efficient practical synthesis of L,D-manno-heptose peracetate was demonstrated .
Results or Outcomes
The problem of availability of the parent L,D-heptose and its biochemical epimeric precursor D-glycero-D-manno heptose (D,D-heptose) has been solved through a rapid and efficient practical synthesis .
Safety And Hazards
D-Mannoheptose should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
properties
IUPAC Name |
(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-VHQZISHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Mannoheptose | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

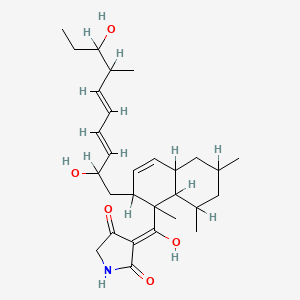
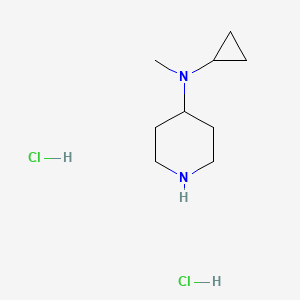
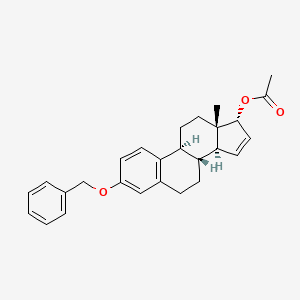
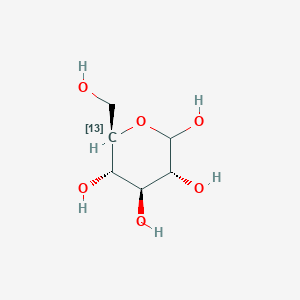
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[3-2H]Glucose](/img/structure/B1146262.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
